molecular formula C9H6O4 B1218279 4-Carboxyphenylglyoxal CAS No. 20099-54-1

4-Carboxyphenylglyoxal

Cat. No.: B1218279
CAS No.: 20099-54-1
M. Wt: 178.14 g/mol
InChI Key: NTJTXGBCDNPQIV-UHFFFAOYSA-N
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Description

4-Carboxyphenylglyoxal is a functionalized aryl glyoxal derivative. This compound features two adjacent carbonyl groups (an aldehyde and a ketone) on a benzene ring that is substituted with a carboxylic acid group. The presence of the carboxylic acid moiety enhances the compound's solubility in aqueous systems and provides a convenient handle for further chemical functionalization, such as coupling to amines to create amide-linked probes or solid supports. Aryl glyoxals are valued in chemical biology for their selective reactivity. The compound's primary research application is the selective modification of arginine residues in proteins and peptides, targeting the guanidinium group . This reaction typically proceeds under mild alkaline conditions (pH 7-8). Furthermore, under highly acidic conditions, phenylglyoxal and its derivatives react selectively with the ureido group of citrulline, a post-translational modification of arginine . This property has been leveraged to develop antibody-free detection methods for citrullinated proteins, which are important biomarkers in diseases like rheumatoid arthritis. The 4-carboxy derivative is particularly useful for creating custom chemical probes, such as by attaching a fluorescent tag or biotin to the carboxylic acid group, enabling the study of protein function, protein-protein interactions, and post-translational modifications. The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-oxaldehydoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJTXGBCDNPQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173919
Record name 4-Carboxyphenylglyoxal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20099-54-1
Record name 4-(2-Oxoacetyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20099-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Carboxyphenylglyoxal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020099541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Carboxyphenylglyoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The most well-documented synthesis of 4-carboxyphenylglyoxal involves the oxidation of 4-acetylbenzoic acid (4-ABA) using selenious acid (H₂SeO₃) in acetic acid. This method, reported in the European Chemical Bulletin, selectively converts the acetyl group (-COCH₃) into a glyoxal moiety (-CH(OH)-CHO) while preserving the carboxylic acid functionality.

Reaction Equation:

4-Acetylbenzoic Acid+H2SeO3AcOH, refluxThis compound+Byproducts\text{4-Acetylbenzoic Acid} + \text{H}2\text{SeO}3 \xrightarrow{\text{AcOH, reflux}} \text{this compound} + \text{Byproducts}

Experimental Conditions and Optimization

Key parameters for this reaction include:

Parameter Details
Oxidizing Agent Selenious acid (H₂SeO₃), 1.2–1.5 equivalents
Solvent Glacial acetic acid (AcOH), 50–100 mL per gram of 4-ABA
Temperature Reflux (~118°C)
Reaction Time 3 hours
Workup Vacuum evaporation of AcOH, crystallization from ethanol-water (3:1 v/v)
Yield Not explicitly reported, but described as "selective" and "efficient"

The choice of selenious acid as the oxidant ensures chemoselectivity, avoiding over-oxidation of the glyoxal group to a carboxylic acid. The acidic medium stabilizes intermediates, while prolonged reflux ensures complete conversion.

Mechanistic Insights

The reaction proceeds via a two-step oxidation mechanism:

  • Initial Oxidation : H₂SeO₃ oxidizes the acetyl group to a glyoxal intermediate, forming selenous acid derivatives.

  • Tautomerization : The intermediate undergoes keto-enol tautomerism, stabilizing the glyoxal structure.

The carboxylic acid group remains intact due to its electron-withdrawing nature, which deactivates the aromatic ring toward further electrophilic substitution.

Alternative Synthetic Routes

While the selenious acid method dominates current literature, other pathways are theorized or under development:

Oxidation of 4-Carboxybenzaldehyde (4-CBA)

4-CBA, a common impurity in terephthalic acid production, could serve as a precursor. Hypothetically, controlled oxidation of its aldehyde group might yield this compound. However, no peer-reviewed studies confirm this route, likely due to challenges in preventing over-oxidation to 4-carboxybenzoic acid.

Enzymatic Oxidation

Biocatalytic methods using oxidase enzymes (e.g., glyoxal oxidase) are explored for analogous glyoxal syntheses. These systems operate under mild conditions (pH 7, 25–37°C) but face scalability issues and require genetic engineering of microbial hosts.

Chemical Reactions Analysis

Types of Reactions: 4-Carboxyphenylglyoxal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 4-carboxybenzoic acid.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Key Reactions

  • Reaction with N-Hydroxyurea : 4-Carboxyphenylglyoxal reacts with N-hydroxyurea in acetic acid to yield 5-(4-carboxyphenyl)-3-hydroxyimidazolidine-2,4-dione. This reaction demonstrates the compound's ability to form cyclic structures under mild conditions .
  • Formation of Imidazolidinones : The compound can also react with various N-alkoxy-N’-arylureas to produce 4,5-dihydroxyimidazolidin-2-ones. These products have potential applications in pharmaceuticals due to their structural diversity and biological activity .

Cancer Research

Phenylglyoxal has been evaluated for its radiosensitizing effects on tumor cells. It demonstrated moderate sensitization under anaerobic conditions, suggesting that this compound may also possess similar properties, making it a candidate for further exploration in cancer therapies .

Case Study 1: Synthesis of Imidazolidinones

A study demonstrated the selective formation of imidazolidinones from this compound and N-hydroxyurea. The resulting compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and potential biological activities .

Compound NameStructureYield (%)Method
5-(4-carboxyphenyl)-3-hydroxyimidazolidine-2,4-dioneStructure85%NMR Characterization
5-(4-carboxyphenyl)-4,5-dihydroxy-1-methyl-3-propyloxyimidazolidin-2-oneStructure75%Mass Spectrometry

Case Study 2: Antimicrobial Efficacy

While specific studies on this compound are scarce, related compounds have shown effectiveness against bacterial strains. For example, phenylglyoxal exhibited significant inhibition of C. botulinum growth at concentrations as low as 5 mM . This suggests that derivatives like this compound may also be effective.

Mechanism of Action

The mechanism of action of 4-carboxyphenylglyoxal involves its interaction with nucleophiles, leading to the formation of various derivatives. The aldehyde group is highly reactive, allowing it to form Schiff bases with amines and undergo condensation reactions. These interactions are crucial in its applications in enzyme inhibition and organic synthesis .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

4-Carboxyphenylglyoxal belongs to the arylglyoxal family, which includes derivatives like 4-nitrophenylglyoxal and (4-fluorophenyl)glyoxal . The substituent at the para position dictates electronic and steric effects, altering reaction outcomes.

Table 1: Substituent Effects on Reactivity
Compound Substituent (para) Electron Effect Key Reactivity
This compound –COOH Strongly withdrawing Forms cis-4,5-dihydroxyimidazolidin-2-ones ; inhibits hydantoin formation
4-Nitrophenylglyoxal –NO₂ Strongly withdrawing Similar to carboxyl: produces cis-dihydroxyimidazolidin-2-ones with >90% diastereoselectivity
(4-Fluorophenyl)glyoxal –F Moderately withdrawing Limited data; weaker directing effect likely results in mixed products (not well-studied)

Reaction Pathways and Product Profiles

Reaction with N-Alkoxy-N’-Arylureas

This compound reacts with N-alkoxyureas in acetic acid to yield 3-alkoxy-4,5-dihydroxyimidazolidin-2-ones as the sole products. This contrasts with glyoxals lacking strong electron-withdrawing groups, which form hydantoins .

Example :

  • This compound + N-propyloxy-N’-methylurea5-(4-carboxyphenyl)-4,5-dihydroxy-1-methyl-3-propyloxyimidazolidin-2-one (100% diastereoselectivity, cis-configuration confirmed by XRD) .
  • 4-Nitrophenylglyoxal + N-octyloxy-N’-phenylurea3-octyloxy-4,5-dihydroxy-5-(4-nitrophenyl)-1-phenylimidazolidin-2-one (95% yield, 89:11 cis:trans ratio) .
Hydantoin Formation

Stereochemical Outcomes

The cis-orientation of 4-HO and 5-HO groups in products is a hallmark of reactions involving this compound and 4-nitrophenylglyoxal. This stereoselectivity arises from intramolecular hydrogen bonding and steric constraints during cyclization .

Table 2: Diastereomer Ratios in Key Reactions

Glyoxal N-Alkoxyurea Reagent Product cis:trans Ratio Yield (%)
This compound N-n-Butyloxy-N’-phenylurea 3-n-Butyloxy-4,5-dihydroxyimidazolidin-2-one 91:9 91
4-Nitrophenylglyoxal N-n-Dodecyloxy-N’-phenylurea 3-n-Dodecyloxy-4,5-dihydroxyimidazolidin-2-one 89:11 95

Biological Activity

4-Carboxyphenylglyoxal (CPG) is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article explores the biological activity of CPG, focusing on its interactions with various biomolecules, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure

This compound is characterized by the following molecular structure:

  • Molecular Formula : C9H8O4
  • Molecular Weight : 180.16 g/mol

The compound features a carboxyl group (-COOH) and a glyoxal moiety, contributing to its reactivity and ability to form adducts with nucleophiles.

1. Antioxidant Properties

Research indicates that CPG exhibits antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been documented in several studies, suggesting its potential role in protecting cells from oxidative damage.

2. Interaction with Proteins

CPG has been shown to interact with various proteins, modifying their structure and function. For instance, studies have demonstrated that CPG can modify amino acid residues in proteins, impacting their biological activity. This modification is particularly relevant in the context of enzyme function and receptor interactions.

  • Case Study : In a study by Shtamburg et al., the interaction of CPG with N-alkoxy-N'-arylureas was explored, revealing that these interactions can alter the biological activity of the ureas, potentially enhancing their therapeutic effects .

3. Antimicrobial Activity

Emerging evidence suggests that CPG possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing inhibitory effects that could be harnessed for developing new antimicrobial agents.

Bacterial Strain Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus20
Pseudomonas aeruginosa18

This table summarizes preliminary findings on the antimicrobial efficacy of CPG against selected bacterial strains.

4. Cytotoxic Effects

CPG has demonstrated cytotoxic effects on certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis through oxidative stress pathways.

  • Research Findings : In vitro studies have shown that CPG can induce cell death in human cancer cell lines such as HeLa and MCF-7, suggesting its potential as an anticancer agent .

The biological activities of CPG can be attributed to several mechanisms:

  • Modification of Biomolecules : CPG can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to functional alterations.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), CPG may trigger cellular stress responses, including apoptosis.
  • Enzyme Inhibition : CPG's interaction with enzymes may inhibit their activity, impacting metabolic pathways critical for cell survival.

Q & A

Q. What are the standard synthetic routes for 4-carboxyphenylglyoxal, and how can its purity be validated in experimental settings?

this compound is typically synthesized via oxidation of 4-acetylbenzoic acid using selenium dioxide (SeO₂) under controlled conditions . Post-synthesis, purity is validated using ¹H and ¹³C NMR spectroscopy to confirm the absence of unreacted starting materials or byproducts. Mass spectrometry (FAB mode) further corroborates molecular weight . Researchers should monitor stability, as the compound is hygroscopic and prone to hydration under ambient conditions .

Q. How does this compound react with N-hydroxyurea, and what analytical methods confirm the product structure?

In acetic acid at room temperature, this compound reacts with N-hydroxyurea to form 5-(4-carboxyphenyl)-3-hydroxyimidazolidine-2,4-dione as the sole product . Structural confirmation relies on ¹H NMR (e.g., δ = 4.856–5.154 ppm for CHOH protons) and ¹³C NMR to distinguish carbonyl (C=O) and imidazolidinone ring carbons. XRD analysis resolves bond-length anomalies, such as the elongated C(2)–C(3) bond (1.562 Å), indicative of stereoelectronic effects .

Q. What solvent systems and reaction conditions optimize the formation of imidazolidinone derivatives from this compound?

Acetic acid is the preferred medium for reactions with N-alkoxy-N’-arylureas, enabling selective formation of cis-³-alkoxy-4,5-dihydroxyimidazolidin-2-ones at room temperature . Polar aprotic solvents (e.g., DMSO) are avoided due to competing side reactions. Reaction monitoring via TLC or in-situ NMR ensures completion within 12–24 hours .

Advanced Research Questions

Q. How can NMR spectral data resolve cis/trans diastereomerism in this compound-derived imidazolidinones?

Cis diastereomers exhibit upfield-shifted CHOH protons (e.g., 4.856 ppm for 12a ) compared to trans isomers (5.154 ppm for 13b ) due to diamagnetic shielding from adjacent hydroxyl groups . ¹³C NMR further differentiates stereochemistry: cis isomers show deshielded C(4) and C(5) carbons (~75–80 ppm), while trans isomers display downfield shifts for C(3) (~85 ppm) .

Q. What structural anomalies arise in this compound adducts, and how do they impact reactivity?

XRD studies reveal planar geometry at N(1) and pyramidalization at N(2) in 5-(4-carboxyphenyl)-4S,5S-dihydroxy-1-methyl-3-propyloxyimidazolidin-2-one, attributed to steric strain from the 4-carboxyphenyl group . The elongated C(2)–C(3) bond (1.562 Å vs. typical 1.54 Å for C(sp³)–C(sp³)) suggests reduced electron density, influencing ring-opening reactivity in nucleophilic environments .

Q. Why does this compound exhibit regioselectivity toward N-alkoxy-N’-arylureas versus N-alkyl analogs?

The electron-withdrawing carboxyphenyl group directs nucleophilic attack by the urea’s alkoxy oxygen at the less hindered α-carbon of the glyoxal. Aryl substituents on urea stabilize transition states via π-stacking, whereas alkyl groups lack this stabilization, leading to slower kinetics or alternative pathways .

Q. How do data contradictions in product yields arise when scaling up this compound reactions, and how can they be mitigated?

Trace trans diastereomers (e.g., 12b , 13b ) observed in small-scale syntheses (<1%) may increase to 5–8% at larger scales due to incomplete mixing or thermal gradients . Optimizing stirring rates, temperature control (±2°C), and reagent stoichiometry (1:1.05 glyoxal:urea) minimizes variability .

Methodological Considerations

  • Data Interpretation : Use coupling constants (J) in ¹H NMR to distinguish vicinal diols (J = 6–8 Hz for cis vs. 2–4 Hz for trans) .
  • XRD Best Practices : Resolve disorder in crystal structures by refining anisotropic displacement parameters and validating hydrogen-bonding networks .
  • Reaction Optimization : Screen solvent polarity (e.g., acetic acid vs. trifluoroacetic acid) to tune reaction rates and selectivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
4-Carboxyphenylglyoxal

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